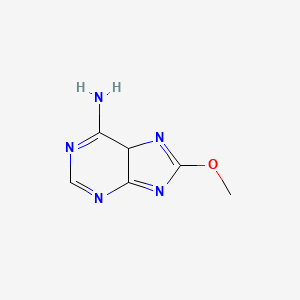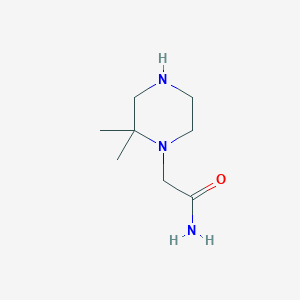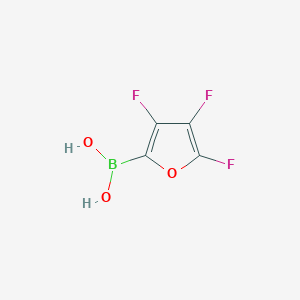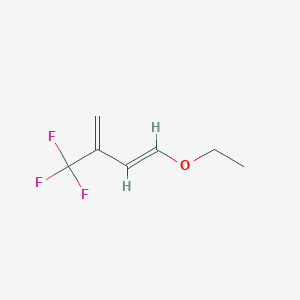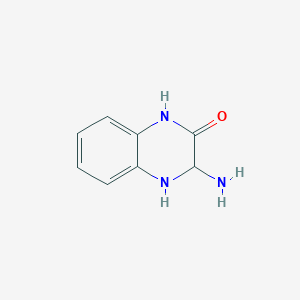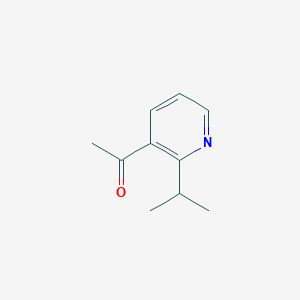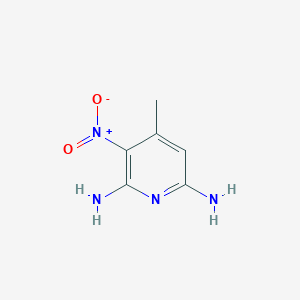
3,4-Dihydronaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロナフタレン-1-カルバルデヒドは、分子式C11H10Oの有機化合物です。これは、ナフタレンの誘導体であり、ナフタレン環が部分的に水素化されており、アルデヒド基が環の最初の炭素に結合しています。
準備方法
合成経路と反応条件
3,4-ジヒドロナフタレン-1-カルバルデヒドの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ナフタレン誘導体の還元です。たとえば、パラジウム触媒の存在下で水素を用いた1-ナフタレンアルデヒドの還元は、3,4-ジヒドロナフタレン-1-カルバルデヒドをもたらすことができます 。 別の方法は、1,4-ジオキサンと水中の炭酸マグネシウムの使用、続いて加熱を行う方法です .
工業的生産方法
3,4-ジヒドロナフタレン-1-カルバルデヒドの工業的生産は、通常、高収率と純度を確保するために、効率的な触媒と最適化された反応条件を用いた大規模還元反応が含まれます。連続フロー反応器と高度な分離技術の使用は、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
3,4-ジヒドロナフタレン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、対応するカルボン酸を形成するように酸化することができます。
還元: アルデヒド基は、対応するアルコールを形成するように還元することができます。
置換: ナフタレン環上の水素原子は、さまざまな官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)が含まれます。
置換: さまざまな求電子剤を、塩化アルミニウム(AlCl3)などの触媒の存在下で、置換反応に使用することができます。
生成される主な生成物
酸化: 3,4-ジヒドロナフタレン-1-カルボン酸。
還元: 3,4-ジヒドロナフタレン-1-メタノール。
置換: 使用される求電子剤に応じて、さまざまな置換ナフタレン誘導体が生成されます。
科学的研究の応用
3,4-ジヒドロナフタレン-1-カルバルデヒドは、科学研究においていくつかの用途があります。
作用機序
3,4-ジヒドロナフタレン-1-カルバルデヒドの作用機序は、さまざまな分子標的と経路との相互作用を伴います。アルデヒド基は、タンパク質や酵素の求核性部位と共有結合を形成し、その活性を阻害する可能性があります。この相互作用は、さまざまな生物学的経路とプロセスに影響を与え、生化学研究における貴重なツールになります .
類似化合物の比較
類似化合物
1-クロロ-3,4-ジヒドロナフタレン-2-カルバルデヒド: ナフタレン環に塩素原子が結合した類似の構造.
3,4-ジヒドロナフタレン-1(2H)-オン: アルデヒドではなくケトン基を持つ類似の構造.
独自性
類似化合物との比較
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure with a chlorine atom attached to the naphthalene ring.
3,4-Dihydronaphthalen-1(2H)-one: Similar structure with a ketone group instead of an aldehyde.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3,4-dihydronaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-8H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDDHSZWBNKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)
